molecular formula C18H20N2O4S2 B10971213 (1-{2-[(4'-Carbamoyl-2,3'-bithiophen-5'-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid

(1-{2-[(4'-Carbamoyl-2,3'-bithiophen-5'-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid

Cat. No.: B10971213
M. Wt: 392.5 g/mol
InChI Key: GDYGOHCMWQWMQW-UHFFFAOYSA-N
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Description

(1-{2-[(4’-Carbamoyl-2,3’-bithiophen-5’-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is a complex organic compound featuring a cyclopentyl ring, a bithiophene moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-[(4’-Carbamoyl-2,3’-bithiophen-5’-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene structure can be synthesized through a Stille coupling reaction, where a thiophene derivative is coupled with a stannylated thiophene in the presence of a palladium catalyst.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or through the use of carbamoyl chloride.

    Attachment to the Cyclopentyl Ring: The bithiophene-carbamoyl intermediate is then reacted with a cyclopentyl derivative, often through a nucleophilic substitution reaction.

    Final Acetylation: The final step involves the acetylation of the intermediate to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the bithiophene moiety.

Scientific Research Applications

Chemistry

In chemistry, (1-{2-[(4’-Carbamoyl-2,3’-bithiophen-5’-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its bithiophene and carbamoyl groups. It could be explored for its potential as a ligand in biochemical assays.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.

Industry

Industrially, the compound could be used in the development of new materials, particularly in the field of organic electronics, where bithiophene derivatives are known for their conductive properties.

Mechanism of Action

The mechanism by which (1-{2-[(4’-Carbamoyl-2,3’-bithiophen-5’-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bithiophene moiety could facilitate interactions with aromatic amino acids, while the carbamoyl group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    (1-{2-[(4’-Carbamoyl-2,3’-bithiophen-5’-yl)amino]-2-oxoethyl}cyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (1-{2-[(4’-Carbamoyl-2,3’-bithiophen-5’-yl)amino]-2-oxoethyl}cyclopropyl)acetic acid: Features a cyclopropyl ring, which could affect its reactivity and biological activity.

Uniqueness

The uniqueness of (1-{2-[(4’-Carbamoyl-2,3’-bithiophen-5’-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid lies in its combination of a cyclopentyl ring with a bithiophene moiety and a carbamoyl group. This specific arrangement of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[1-[2-[(3-carbamoyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C18H20N2O4S2/c19-16(24)15-11(12-4-3-7-25-12)10-26-17(15)20-13(21)8-18(9-14(22)23)5-1-2-6-18/h3-4,7,10H,1-2,5-6,8-9H2,(H2,19,24)(H,20,21)(H,22,23)

InChI Key

GDYGOHCMWQWMQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)N)CC(=O)O

Origin of Product

United States

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